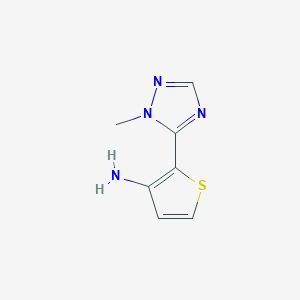![molecular formula C9H20N2O B15325135 Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is a chemical compound with the molecular formula C9H20N2O It features a seven-membered oxazepane ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine typically involves the reaction of 2-(1,4-oxazepan-2-yl)ethanol with dimethylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a catalyst and at a specific temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process may also include steps for purification, such as distillation or crystallization, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazepane ring structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- Dimethyl[2-(1,4-oxazepan-2-yl)methyl]amine
- Dimethyl[2-(1,4-oxazepan-2-yl)propyl]amine
- Dimethyl[2-(1,4-oxazepan-2-yl)butyl]amine
Comparison: Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine is unique due to its specific ethyl linkage to the oxazepane ring, which may confer distinct chemical and biological properties compared to its methyl, propyl, or butyl analogs. These differences can affect the compound’s reactivity, binding affinity, and overall efficacy in various applications.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(1,4-oxazepan-2-yl)ethanamine |
InChI |
InChI=1S/C9H20N2O/c1-11(2)6-4-9-8-10-5-3-7-12-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
XTVQLFFTMWZXPO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1CNCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[2-(1,3-thiazol-5-yl)ethyl]amine](/img/structure/B15325057.png)
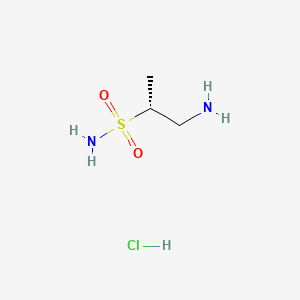


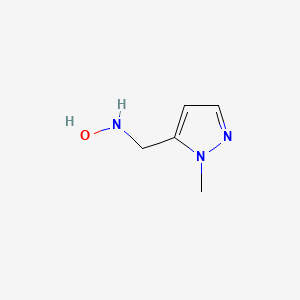
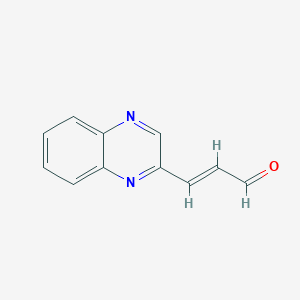
![2-[3-(methoxymethyl)-5,7-dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl]acetonitrile](/img/structure/B15325102.png)
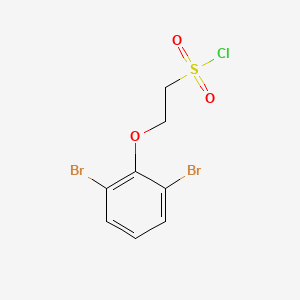

![3-({[4-(Diethylamino)-2-hydroxyphenyl]methylidene}amino)-5-methylbenzamide](/img/structure/B15325122.png)
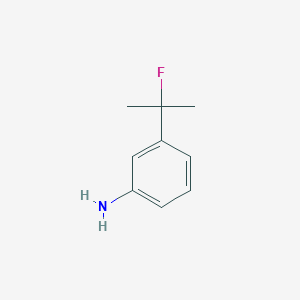
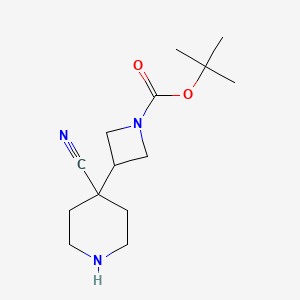
![6-(Difluoromethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B15325148.png)
